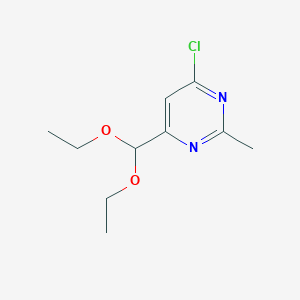
4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine
Übersicht
Beschreibung
4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine is a chemical compound with the CAS Number: 1820686-94-9. It has a molecular weight of 230.69 and its IUPAC name is 4-chloro-6-(diethoxymethyl)-2-methylpyrimidine . It appears as a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI code for 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine is 1S/C10H15ClN2O2/c1-4-14-10(15-5-2)8-6-9(11)13-7(3)12-8/h6,10H,4-5H2,1-3H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine is a pale-yellow to yellow-brown liquid . It has a molecular weight of 230.69 . The compound should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- Application : This compound is a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may have pharmacological properties .
- Method of Application : The compound was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .
- Results : The structure of the synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR and IR spectroscopy and mass-spectrometry .
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Application : This compound is a derivative of 1-substituted 4-chloro-6-(chloromethyl)-1H-pyrazolo[3,4-d]pyrimidines, which are practically unexplored derivatives in this series .
- Method of Application : The nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produced selectively 4-substituted product, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
- Results : The structure of the synthesized compound was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy, mass-spectrometry, and X-ray analysis .
-
Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners
- Application : A series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives was synthesized using fenclorim as a lead compound. These compounds have potential applications as fungicides and herbicide safeners .
- Method of Application : The compounds were synthesized by a substructure splicing route .
- Results : The structures of the synthesized derivatives were characterized by 1H NMR, 13C NMR, and HRMS. Their fungicidal and herbicide safening activities were then evaluated .
-
Acylation and oxidation of 4-chloro-6-hydroxyaminopyrimidines
- Application : Treatment of 2-R-4,6-dichloropyrimidines with hydroxylamine gives 2-R-4-chloro-6-hydroxyaminopyrimidines, which are converted to mono- and diacyl derivatives upon acylation .
- Method of Application : Oxidation of 4-chloro-6-hydroxyaminopyrimidines with manganese dioxide or ozone gives the first reported synthesis of 4-chlorine-containing 6-nitroso- or 6-nitropyrimidines .
- Results : This method provides a new pathway for the synthesis of 4-chlorine-containing 6-nitroso- or 6-nitropyrimidines .
-
Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners
- Application : A series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives was synthesized using fenclorim as a lead compound. These compounds have potential applications as fungicides and herbicide safeners .
- Method of Application : The compounds were synthesized by a substructure splicing route .
- Results : The structures of the synthesized derivatives were characterized by 1H NMR, 13C NMR, and HRMS. Their fungicidal and herbicide safening activities were then evaluated .
-
Acylation and oxidation of 4-chloro-6-hydroxyaminopyrimidines
- Application : Treatment of 2-R-4,6-dichloropyrimidines with hydroxylamine gives 2-R-4-chloro-6-hydroxyaminopyrimidines, which are converted to mono- and diacyl derivatives upon acylation .
- Method of Application : Oxidation of 4-chloro-6-hydroxyaminopyrimidines with manganese dioxide or ozone gives the first reported synthesis of 4-chlorine-containing 6-nitroso- or 6-nitropyrimidines .
- Results : This method provides a new pathway for the synthesis of 4-chlorine-containing 6-nitroso- or 6-nitropyrimidines .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-6-(diethoxymethyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2/c1-4-14-10(15-5-2)8-6-9(11)13-7(3)12-8/h6,10H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCWQBKARLMDFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC(=NC(=N1)C)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



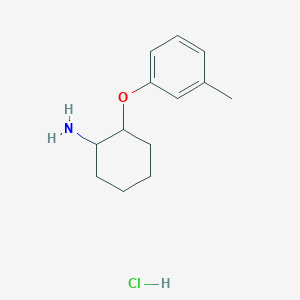
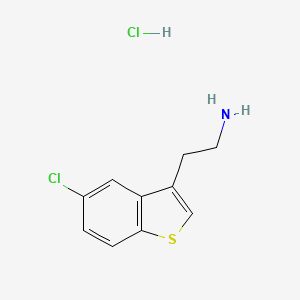
![2-[methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide dihydrochloride](/img/structure/B1430988.png)

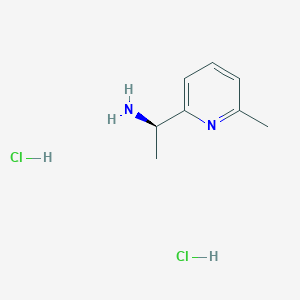
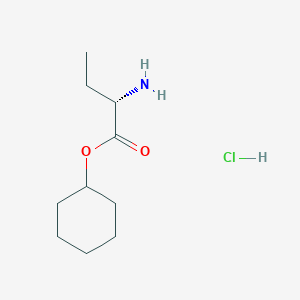
![[3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride](/img/structure/B1430994.png)


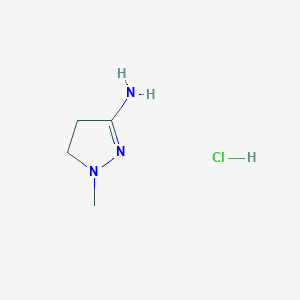
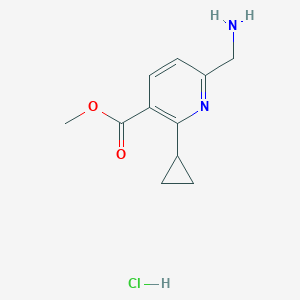
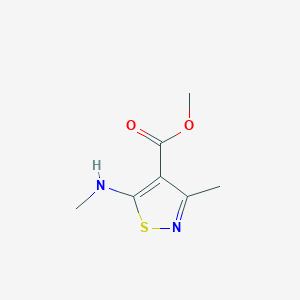
![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1431007.png)
![N-methyl-2-[(5-piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate](/img/structure/B1431008.png)